2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]
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Overview
Description
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a central ethyne (acetylene) linkage flanked by benzofuran rings substituted with methoxyphenyl groups. Its intricate structure allows for diverse chemical reactivity and potential utility in materials science, photochemistry, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] typically involves multi-step organic reactions. One common approach is the coupling of 3-(2-methoxyphenyl)-1-benzofuran derivatives with acetylene precursors under palladium-catalyzed conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices
Mechanism of Action
The mechanism of action of 2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethyne-1,2-diyl)dianiline: Similar structure but with aniline groups instead of benzofuran rings.
2,2’-(Ethyne-1,2-diyl)bis(6,6-dimethylbicyclo[3.1.1]heptan-2-ol): Features a bicyclic structure with hydroxyl groups.
Uniqueness
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] stands out due to its benzofuran rings and methoxyphenyl substitutions, which confer unique electronic and steric properties. These characteristics make it particularly suitable for applications in photochemistry and materials science .
Properties
CAS No. |
61078-05-5 |
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Molecular Formula |
C32H22O4 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-[2-[3-(2-methoxyphenyl)-1-benzofuran-2-yl]ethynyl]-1-benzofuran |
InChI |
InChI=1S/C32H22O4/c1-33-25-15-7-3-11-21(25)31-23-13-5-9-17-27(23)35-29(31)19-20-30-32(22-12-4-8-16-26(22)34-2)24-14-6-10-18-28(24)36-30/h3-18H,1-2H3 |
InChI Key |
RESHSTANEHRDET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=CC=CC=C32)C#CC4=C(C5=CC=CC=C5O4)C6=CC=CC=C6OC |
Origin of Product |
United States |
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